molecular formula C13H15ClN2O B2717143 1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2195973-96-5

1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2717143
CAS No.: 2195973-96-5
M. Wt: 250.73
InChI Key: IUKHPDFIIRMGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one , also known by its chemical structure, is a compound with the following IUPAC name: 1-(3-chloro-2-pyridinyl)-4-piperidinylamine . Its molecular formula is C₁₀H₁₄ClN₃ , and its molecular weight is approximately 211.69 g/mol . This compound exhibits interesting properties and has been the subject of scientific investigation.


Molecular Structure Analysis

The molecular structure of This compound consists of a piperidine ring fused to a pyridine ring, with a chlorine atom attached to the pyridine moiety. The prop-2-en-1-one group contributes to its overall reactivity and biological activity. Researchers have characterized this structure using techniques such as IR spectroscopy , 1H-NMR , and 13C-NMR .


Physical and Chemical Properties Analysis

  • Physical Form : The compound exists as a liquid .

Safety and Hazards

  • Hazard Statements : The compound poses risks such as H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) .
  • Storage : Store in a dark place under an inert atmosphere at temperatures between 2°C and 8°C .

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-2-12(17)16-8-5-10(6-9-16)13-11(14)4-3-7-15-13/h2-4,7,10H,1,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKHPDFIIRMGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.